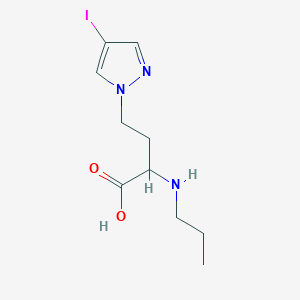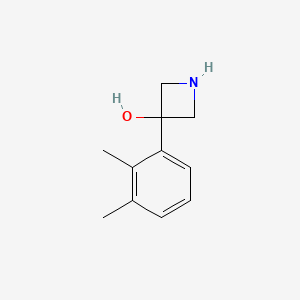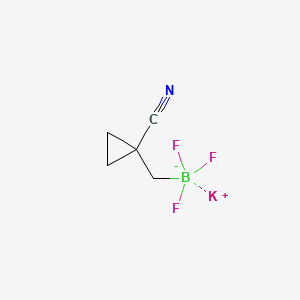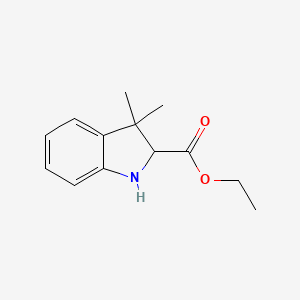
(3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with two methyl groups at the 3rd and 4th positions and a carboxylic acid group at the 3rd position. The stereochemistry of the compound is defined by the (3s,4s) configuration, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to consistent product quality and high efficiency. Additionally, the use of recyclable chiral catalysts and green chemistry principles can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands for asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. Its chiral nature allows for the exploration of stereospecific interactions with biological targets .
Medicine
In medicine, this compound derivatives are investigated for their therapeutic potential. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various high-value products .
Mécanisme D'action
The mechanism of action of (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3s,4s)-3,4-Dimethylpyrrolidine-2-carboxylic acid
- (3s,4s)-3,4-Dimethylpyrrolidine-4-carboxylic acid
- (3s,4s)-3,4-Dimethylpyrrolidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8-4-7(5,2)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-,7-/m1/s1 |
Clé InChI |
WGMNHEWFYKZQBE-IYSWYEEDSA-N |
SMILES isomérique |
C[C@@H]1CNC[C@@]1(C)C(=O)O |
SMILES canonique |
CC1CNCC1(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)

![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)


![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)

![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
methyl}prop-2-enamide](/img/structure/B13550803.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)

